N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea
Overview
Description
N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research. BPTU is a thiourea derivative that has been synthesized and studied for its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea is not fully understood. However, it is believed that N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea acts as a competitive inhibitor of certain enzymes by binding to their active sites. N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of nitric oxide, which is involved in the regulation of blood pressure. N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has also been shown to decrease the activity of certain enzymes involved in the metabolism of glucose and lipids. Additionally, N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has several advantages as a tool in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to have a high affinity for certain enzymes, which makes it a useful inhibitor in biochemical studies. However, N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea also has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to have some toxicity in certain cell lines, which may limit its use in cell-based assays.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea. One potential area of research is the development of N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea derivatives with improved solubility and bioactivity. Additionally, N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea may have potential as a therapeutic agent for the treatment of various diseases such as cancer and bacterial infections. Further studies are needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea and its potential as a therapeutic agent.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea is a thiourea derivative that has been extensively studied for its potential as a bioactive molecule. It has been used as a tool in various biochemical and physiological studies. N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to inhibit the activity of certain enzymes and the growth of microorganisms. It has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea, including the development of N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea derivatives and its potential as a therapeutic agent.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential as a bioactive molecule. It has been used as a tool in various biochemical and physiological studies. N-(5-bromo-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to inhibit the activity of certain enzymes such as urease, which is involved in the metabolism of urea. It has also been shown to inhibit the growth of certain microorganisms such as Helicobacter pylori, which is a major cause of gastric ulcers.
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2S/c13-8-1-6-11(14-7-8)16-12(20)15-9-2-4-10(5-3-9)17(18)19/h1-7H,(H2,14,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMAJNKORMOQSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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